molecular formula C27H32N2O B11037638 1-{2,2-dimethyl-4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)methyl]quinolin-1(2H)-yl}ethanone

1-{2,2-dimethyl-4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)methyl]quinolin-1(2H)-yl}ethanone

Cat. No.: B11037638
M. Wt: 400.6 g/mol
InChI Key: ZSMBHVOYNIUYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound characterized by its unique quinoline structure

Preparation Methods

The synthesis of 1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the ethanone group. Common reagents used in these reactions include various alkylating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2,2-DIMETHYL-4-{[2,2,4,6-TETRAMETHYL-1(2H)-QUINOLINYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:

    Phenol, 2,2’-methylenebis [6-(1,1-dimethylethyl)-4-methyl-]: This compound has a similar quinoline structure but different functional groups.

    Imidazole-containing compounds: These compounds share some structural similarities but have different chemical properties and applications

Properties

Molecular Formula

C27H32N2O

Molecular Weight

400.6 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(2,2,4,6-tetramethylquinolin-1-yl)methyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C27H32N2O/c1-18-12-13-24-23(14-18)19(2)15-26(4,5)28(24)17-21-16-27(6,7)29(20(3)30)25-11-9-8-10-22(21)25/h8-16H,17H2,1-7H3

InChI Key

ZSMBHVOYNIUYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC3=CC(N(C4=CC=CC=C43)C(=O)C)(C)C

Origin of Product

United States

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